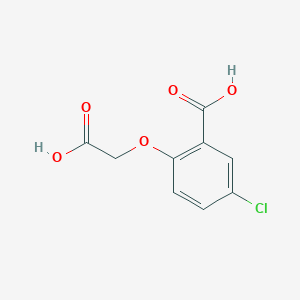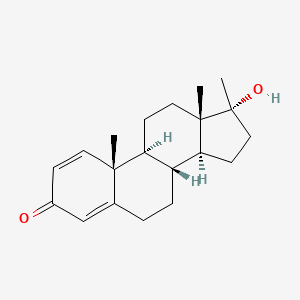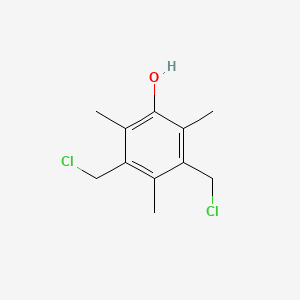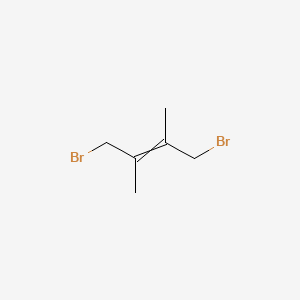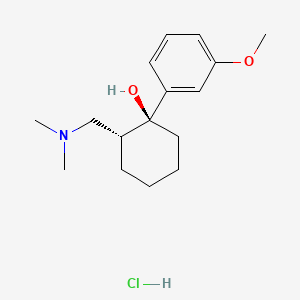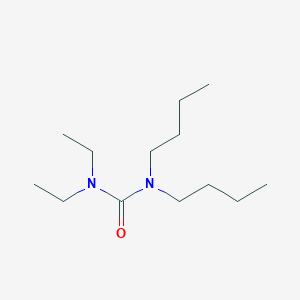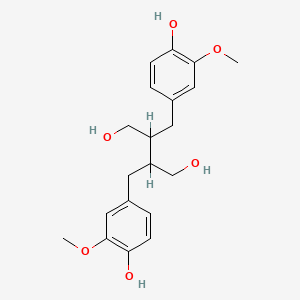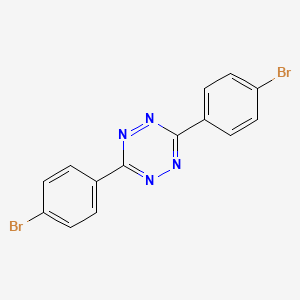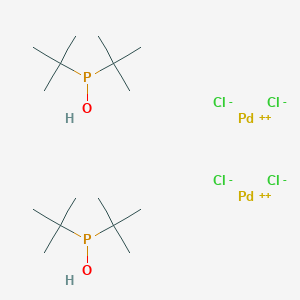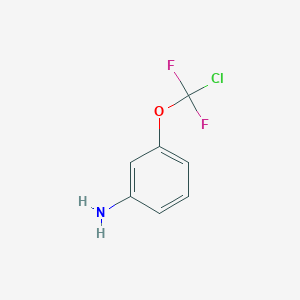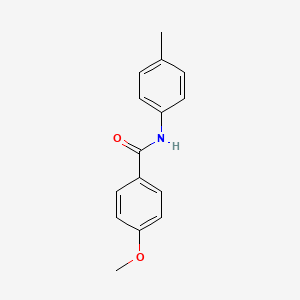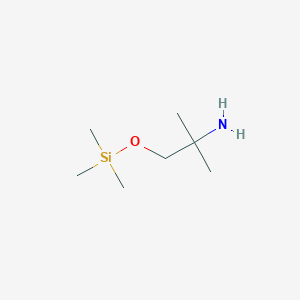
(2-Amino-2-methylpropoxy)trimethylsilane
Descripción general
Descripción
(2-Amino-2-methylpropoxy)trimethylsilane is a chemical compound that has been studied for several years due to its potential. It contains a total of 29 atoms; 19 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of (2-Amino-2-methylpropoxy)trimethylsilane contains total 28 bonds; 9 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic) . The molecular weight of the compound is 161.32 g/mol.Aplicaciones Científicas De Investigación
Analysis of Polysaccharides
(2-Amino-2-methylpropoxy)trimethylsilane, as a derivative of trimethylsilane, plays a crucial role in the analysis of polysaccharides. The compound can be used in gas-liquid chromatography-mass spectrometry (GC-MS) as trimethylsilyl (TMS) derivatives for analyzing various polysaccharides and their derivatives, highlighting its significance in carbohydrate research (Kärkkäinen & Vihko, 1969).
Catalysis in Polymerization and Cross-Coupling Reactions
This compound also finds application in the synthesis and catalysis of group 10 metal aminopyridinato complexes. These complexes have been used as catalysts in Suzuki cross-coupling reactions and in the polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane), demonstrating its potential in organometallic chemistry and polymer science (Deeken et al., 2006).
Reactivity Studies in Organosilicon Compounds
Further, the compound is involved in studies related to the reactivity of pyrrolidinoallylsilanes towards electrophiles, indicating its relevance in the field of organosilicon chemistry. Such studies contribute to understanding the properties and reactivity of organosilicon compounds, which are crucial in various industrial applications (Corriu et al., 1983).
Improving Cyclability of Lithium-ion Batteries
A novel aminoalkylsilane compound, which includes a derivative similar to (2-Amino-2-methylpropoxy)trimethylsilane, has been used as an electrolyte additive in lithium-ion batteries. This application significantly enhances the cyclability and overall performance of these batteries, showcasing the compound's utility in energy storage technologies (Wang et al., 2013).
Electrophilic Reactions in Organic Synthesis
It is also useful in understanding electrophilic reactions in organic synthesis. The study of such reactions is crucial for developing new synthetic pathways and compounds in organic chemistry (Wang et al., 1992).
Propiedades
IUPAC Name |
2-methyl-1-trimethylsilyloxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUAKJGKMCCLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-methylpropoxy)trimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



